Chrysophsin-3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FIGLLISAGKAIHDLIRRRH |
Origin of Product |
United States |
Physicochemical and Structural Properties of Chrysophsin 3
Amino Acid Composition and Sequence
Chrysophsin-3 is a 20-amino acid peptide. nih.govscispace.com Its primary structure, or amino acid sequence, is as follows:
FIGLLISAGKAIHDLIRRRH scispace.com
Key Structural Features
This compound is characterized as a cationic, amphipathic peptide. researchgate.netscispace.com When it encounters a biological membrane, it adopts an α-helical secondary structure. nih.govscispace.com This was predicted from its primary sequence and confirmed by circular dichroism spectroscopy. nih.gov The α-helical conformation arranges the amino acid residues so that the hydrophobic (water-repelling) and hydrophilic (water-attracting) side chains are segregated on opposite faces of the helix. This amphipathicity is a critical feature for antimicrobial peptides, as it facilitates their interaction with and disruption of microbial cell membranes. scispace.com
Structural Characteristics and Functional Correlates of Chrysophsin 3
Primary Sequence Analysis and Amino Acid Compositional Determinants
The primary structure of Chrysophsin-3 consists of a 20-amino acid sequence: FIGLLISAGKAIHDLIRRRH. rsc.org This sequence was determined through methods such as Edman degradation and mass spectrometry. capes.gov.brnih.gov A notable feature of its composition is the presence of six positively charged amino acids (one lysine (B10760008), two histidines, and three arginines) and one negatively charged amino acid (aspartic acid). rsc.org The C-terminus of the native peptide is amidated, contributing to a net positive charge of +5 at a neutral pH. rsc.orgrsc.org The amino acid composition is predominantly hydrophobic, a characteristic shared with other piscidins. mdpi.com
Detailed analysis of the amino acid sequence reveals a significant portion of hydrophobic residues, which is crucial for the peptide's interaction with and insertion into lipid membranes. rsc.orgmdpi.com The distribution of charged and hydrophobic residues along the peptide chain is not uniform, leading to its amphipathic nature. rsc.orgrsc.org
Table 1: Amino Acid Composition of this compound
| Amino Acid Category | Residues | Count |
|---|---|---|
| Hydrophobic | I, G, L, A, V | 11 |
| Polar, Uncharged | S, H | 3 |
| Positively Charged | K, R | 4 |
| Negatively Charged | D | 1 |
| Aromatic | F | 1 |
This table provides a summary of the amino acid composition of this compound, categorized by their physicochemical properties.
Predicted and Experimentally Validated Secondary Structures
The secondary structure of this compound has been investigated using both predictive models and experimental techniques like circular dichroism (CD) spectroscopy. capes.gov.brnih.gov These studies have confirmed that this compound adopts a distinct and functionally important conformation.
Amphipathic Alpha-Helical Conformation
In membrane-mimicking environments, such as in the presence of trifluoroethanol or lipid membranes, this compound folds into an α-helical structure. capes.gov.brnih.govrsc.org This conformation is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. rsc.org The hydrophobic side interacts with the nonpolar lipid tails within the cell membrane, while the hydrophilic, positively charged side interacts with the polar head groups of the lipids and the aqueous environment. mdpi.com This amphipathic α-helix is a common feature among many membrane-active antimicrobial peptides and is critical for their ability to disrupt microbial membranes. mdpi.comsemanticscholar.org Molecular dynamics simulations have shown that while the core of the peptide forms a stable α-helix, the charged N- and C-termini may remain in a more flexible random coil conformation. rsc.org
Role of Specific C-Terminal Motifs (e.g., RRRH) in Functional Activities
A defining characteristic of this compound and its isoforms is the unusual C-terminal sequence RRRH (arginine-arginine-arginine-histidine). capes.gov.brnih.govrsc.org This motif is a major contributor to the peptide's high positive charge. rsc.orgrsc.org Research has demonstrated that this C-terminal region is crucial for several of the peptide's biological activities. acs.orgmdpi.com It plays a significant role in the insertion of the peptide into lipid bilayers and is essential for its pore-forming ability. acs.orgmdpi.com The removal of the RRRH motif has been shown to reduce the peptide's effectiveness in forming pores and decrease its toxicity to eukaryotic cells, highlighting the motif's importance in mediating membrane disruption. rsc.org
Importance of Cationicity and Hydrophobicity in Peptide Function
The biological function of this compound is intrinsically linked to its cationicity and hydrophobicity. rsc.orgmdpi.com The net positive charge of +5 allows for the initial electrostatic attraction of the peptide to the negatively charged components commonly found on the surfaces of bacterial and fungal cell membranes. rsc.orgrsc.orgmdpi.com This interaction concentrates the peptide at the microbial surface, a crucial first step in its antimicrobial action. mdpi.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Amino Acid Count | 20 | nih.gov |
| Net Charge (pH 7) | +5 | rsc.org |
| Isoelectric Point (pI) | High (indicative of basic nature) | mdpi.com |
| Hydrophobicity | High | rsc.orgrsc.org |
This table summarizes key physicochemical parameters of this compound that are central to its function.
Metal Ion Binding Properties and Structural Modulation (e.g., Zn(II) interaction)
Recent bioinformatic analyses have predicted that this compound possesses the ability to bind metal ions, specifically zinc (Zn(II)). mdpi.com While experimental validation of this interaction for this compound is still emerging, the study of metal binding in other piscidins provides a framework for understanding its potential significance. acs.org
The binding of metal ions like Zn(II) can modulate the structure and function of peptides. frontiersin.org Histidine residues, present in this compound, are known to be involved in metal ion coordination. frontiersin.org Such interactions can stabilize the peptide's secondary structure, like the α-helix, potentially enhancing its antimicrobial activity by reducing conformational flexibility and promoting a more effective orientation for membrane interaction. frontiersin.org In some antimicrobial peptides, metal ion binding is crucial for their mechanism of action, either by facilitating membrane disruption or by sequestering essential metal ions from pathogens, a process known as nutritional immunity. acs.orgfrontiersin.org Further research is needed to fully elucidate the structural and functional consequences of Zn(II) binding to this compound.
Biological Spectrum of Antimicrobial Activity of Chrysophsin 3
Efficacy Against Gram-Positive Bacterial Pathogens
Chrysophsin-3 exhibits potent activity against a range of Gram-positive bacteria, including several species implicated in oral diseases. researchgate.net Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against various oral pathogens. For instance, against pathogens such as Streptococcus mutans and Enterococcus faecalis, which are key agents in dental caries and endodontic infections, this compound shows significant inhibitory and bactericidal effects. researchgate.netresearchgate.net Its efficacy is also noted against other oral streptococci and lactobacilli. researchgate.net Research indicates that Streptococcus sanguinis and Lactobacillus fermenti are particularly susceptible. researchgate.net Beyond oral pathogens, this compound is effective against other Gram-positive bacteria, including Bacillus subtilis, Lactococcus garvieae, and Streptococcus iniae, with MIC values reported in the low micromolar range. mdpi.com
Interactive Data Table: Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Streptococcus mutans | UA159 | 32 | 64 | researchgate.net |
| Streptococcus sanguinis | ATCC 10556 | 8 | 16 | researchgate.net |
| Streptococcus sobrinus | ATCC 33478 | 128 | 256 | researchgate.net |
| Enterococcus faecalis | ATCC 29212 | 32 | 128 | researchgate.net |
| Lactobacillus fermenti | ATCC 14931 | 8 | 32 | researchgate.net |
| Bacillus subtilis | N/A | 1.5–10 µM | N/A | mdpi.com |
| Lactococcus garvieae | N/A | 1.5–10 µM | N/A | mdpi.com |
N/A: Not Available in the cited sources.
Efficacy Against Gram-Negative Bacterial Pathogens
The antimicrobial spectrum of this compound also encompasses a variety of Gram-negative bacterial pathogens. nih.gov It has demonstrated bactericidal activity against species such as Escherichia coli and fish pathogens like Vibrio and Aeromonas salmonicida. mdpi.comnih.gov The reported MIC for these organisms is in the range of 1.25 to 10 µM. mdpi.com In the context of oral pathogens, this compound has been tested against Porphyromonas gingivalis, a key bacterium in periodontal disease, showing an MIC of 32 µg/mL and an MBC of 64 µg/mL. researchgate.net The mechanism of action against Gram-negative bacteria involves interaction with the cell membrane, which is characteristic of cationic antimicrobial peptides. rsc.org
Interactive Data Table: Antimicrobial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Porphyromonas gingivalis | ATCC 33277 | 32 | 64 | researchgate.net |
| Escherichia coli | N/A | 1.25–10 µM | N/A | mdpi.com |
| Vibrio sp. | N/A | 1.25–10 µM | N/A | mdpi.com |
N/A: Not Available in the cited sources.
Activity Against Fungal Microorganisms
In addition to its antibacterial properties, this compound shows activity against pathogenic fungi. researchgate.net While the broader piscidin family of peptides is known for antifungal capabilities, specific data for this compound highlights its effect against Candida albicans, an opportunistic yeast that can cause oral and systemic infections. nih.govresearchgate.net Research on oral pathogens determined the MIC of this compound against C. albicans to be 128 µg/mL, with an MBC of 256 µg/mL, indicating that it is relatively less susceptible compared to some bacterial species. researchgate.net
Interactive Data Table: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|
Efficacy Against Specific Pathogenic States (e.g., Bacillus anthracis sporulated, germinated, and vegetative forms)
A significant feature of this compound is its remarkable ability to act on Bacillus anthracis, the causative agent of anthrax, across its different life cycle stages. semanticscholar.orgnih.gov Research has demonstrated that this compound can effectively kill B. anthracis in its vegetative, germinated, and even highly resistant sporulated states. semanticscholar.orgnih.gov Notably, the peptide can penetrate the protective spore coat and kill the spores without requiring them to fully germinate, a crucial advantage against this resilient pathogen. semanticscholar.orgnih.gov The killing efficacy is most pronounced against the vegetative cells but remains substantial against spores, especially when they are induced to germinate. semanticscholar.org
Interactive Data Table: Efficacy of this compound (0.22 mM) against Bacillus anthracis
| Pathogenic State | Treatment Condition | % Killed | Log-Kill | Reference |
|---|---|---|---|---|
| Sporulated | This compound only | 78.8% | 0.67 | semanticscholar.org |
| Germinated (Inosine) | This compound + Inosine | 81.6% | 0.74 | semanticscholar.org |
| Germinated (L-alanine) | This compound + L-alanine | 84.3% | 0.81 | semanticscholar.org |
| Germinated (L-alanine + Inosine) | This compound + L-alanine + Inosine | 99.3% | 2.14 | semanticscholar.org |
Effects on Biofilm Architectures (e.g., Streptococcus mutans biofilms)
Bacterial biofilms present a significant challenge due to their increased resistance to conventional antimicrobial agents. This compound has shown considerable efficacy in disrupting the architecture of biofilms formed by the primary dental caries pathogen, Streptococcus mutans. researchgate.netdovepress.com Confocal scanning laser microscopy has revealed that this compound can significantly reduce the viability of cells within the biofilm structure. researchgate.netdovepress.com At a concentration of 128 µg/ml, the peptide was able to kill most of the bacteria throughout the biofilm, demonstrating a lethal effect that penetrates the protective extracellular matrix. dovepress.com This suggests a potential role for this compound in managing biofilm-associated oral infections. researchgate.netresearchgate.net
Interactive Data Table: Effect of this compound on Streptococcus mutans Biofilm Viability
| Treatment | Concentration | Biofilm Viability (%) | Reference |
|---|---|---|---|
| This compound | 128 µg/mL | ~15-20% | dovepress.com |
| This compound | 64 µg/mL | ~40-50% | dovepress.com |
Molecular Mechanisms of Antimicrobial Action of Chrysophsin 3
Interaction with Microbial Cell Membranes and Lipid Bilayers
The initial step in chrysophsin-3's antimicrobial action is its binding to the microbial cell surface, driven by electrostatic interactions between the positively charged peptide and negatively charged components of the microbial membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the loss of cellular contents. cellmolbiol.org
Mechanisms of Membrane Permeabilization
Several models have been proposed to describe how this compound disrupts the microbial membrane, including the formation of toroidal pores and the barrel-stave mechanism. Peptide aggregation and the induction of lipid protrusions are also key features of its interaction with lipid bilayers.
In the toroidal pore model, this compound peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the water core is lined by both the peptides and the lipid head groups. cellmolbiol.orgrsc.org This model is supported by coarse-grained molecular dynamics (CG-MD) simulations which show that this compound can form disordered toroidal pores in lipid bilayers. rsc.org The formation of these pores is a dynamic process, with smaller pores containing 3-4 peptides forming within nanoseconds, while larger, more stable pores with 9 or more peptides take longer to assemble. rsc.org This mechanism is considered a common mode of action for many antimicrobial peptides. aip.org
The barrel-stave model suggests that this compound peptides insert perpendicularly into the cell membrane, aggregating to form a bundle with a central lumen, much like the staves of a barrel. cellmolbiol.orgresearchgate.net This creates a hydrophilic channel through the hydrophobic membrane, leading to leakage of cellular contents. cellmolbiol.org Some studies suggest that the interaction of this compound with phosphatidylcholine (PC) bilayers is concentration-dependent and consistent with the barrel-stave model. cellmolbiol.orgresearchgate.net At lower concentrations, the peptide preferentially inserts into the membrane, while at higher concentrations, it forms pores and also adsorbs onto the bilayer surface. cellmolbiol.orgresearchgate.net
Coarse-grained molecular dynamics simulations have revealed that this compound peptides can aggregate both on the surface and within the core of lipid bilayers. rsc.orgresearchgate.net This aggregation can lead to significant deformations of the membrane, including the formation of lipid protrusions, especially at peptide-to-lipid ratios greater than 1:12. rsc.orgresearchgate.net These protrusions are essentially lipid molecules being pulled out of the membrane by the peptide aggregates, acting in a detergent-like manner. rsc.orgresearchgate.net The aggregation of this compound within the center of the lipid bilayer can also spontaneously lead to the formation of pores and larger peptide-lipid aggregates. rsc.orgresearchgate.net This aggregation is a key aspect of its mechanism, with the unusual C-terminal RRRH sequence potentially facilitating insertion as a single molecule or as an aggregate. cellmolbiol.orgresearchgate.net
Barrel-Stave Mechanism
Influence of Membrane Composition on Interaction Dynamics
The composition of the lipid bilayer significantly influences how this compound interacts with it. The peptide shows different behaviors when interacting with zwitterionic lipids, which are common in mammalian cell membranes, compared to the negatively charged lipids prevalent in bacterial membranes.
Interactions with Zwitterionic Lipid Bilayers (e.g., DPPC, POPC)
Coarse-grained molecular dynamics simulations have been used to study the interaction of this compound with zwitterionic lipid bilayers such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoylphosphatidylcholine (POPC). rsc.orgacs.org These studies show that this compound can aggregate at the surface of and insert into both DPPC and POPC bilayers. rsc.org The interaction is concentration-dependent; at low concentrations, insertion is favored, while at higher concentrations, pore formation and surface adsorption become more prominent. cellmolbiol.org
In POPC bilayers, this compound has been observed to form small peptide clusters that grow in size, leading to the formation of pores and larger aggregates within the first few microseconds of simulation. researchgate.net The formation of lipid protrusions is also observed in both DPPC and POPC bilayers at sufficiently high peptide concentrations. researchgate.net The table below summarizes key findings from these simulation studies.
| Lipid Bilayer | This compound Concentration (Peptide:Lipid Ratio) | Observed Phenomena | Timescale for Pore/Protrusion Formation | Citation |
| DPPC | > 1:12 | Peptide aggregation, Lipid protrusions | Lipid protrusions form within ~27.5 µs | rsc.orgresearchgate.net |
| POPC | > 1:12 | Peptide aggregation, Disordered toroidal pores, Lipid protrusions | Small pores (3-4 peptides) form in 100-200 ns; Larger pores (>9 peptides) take >1.7 µs; Lipid protrusions form within the first 20 µs | rsc.orgrsc.orgresearchgate.net |
| POPC | Not specified | Membrane insertion, Pore formation, Surface adsorption | - | rsc.org |
It is noteworthy that this compound's interaction with zwitterionic lipids is a critical area of study, as it can provide insights into the peptide's selectivity and potential toxicity towards mammalian cells, whose membranes are primarily composed of such lipids. rsc.org
Interactions with Negatively Charged Lipid Bilayers (e.g., POPE:POPG as E. coli membrane models)
The initial interaction between this compound and bacterial cells is driven by electrostatic attraction. mdpi.com The peptide's net positive charge facilitates its binding to the anionic components abundant in bacterial membranes. mdpi.com Coarse-grained molecular dynamics (CG-MD) simulations provide significant insight into this process, particularly using model membranes composed of palmitoyloleoylphosphatidylethanolamine (POPE) and palmitoyloleoylphosphatidylglycerol (POPG) to mimic the Escherichia coli cytoplasmic membrane. rsc.orgresearchgate.net
These simulations reveal that this compound peptides preferentially interact with the negatively charged POPG lipids within the mixed bilayer. rsc.orgresearchgate.net This leads to a clustering of the anionic POPG molecules around the cationic peptides adsorbed on the membrane surface. researchgate.net As the concentration of this compound at the membrane surface increases, it triggers significant structural perturbations. rsc.org Aggregation of the peptides on the surface leads to pronounced deformation of the lipid bilayer. rsc.org At peptide-to-lipid molar ratios greater than 1:12, this deformation manifests as the formation of lipid protrusions, where the peptides effectively extract lipid molecules from the membrane in a detergent-like manner. rsc.orgresearchgate.net
Role of Lipopolysaccharides (LPS) and Lipoteichoic Acids (LTA) in Membrane Binding
The outer membranes of Gram-negative and Gram-positive bacteria possess unique macromolecules that play a critical role in the initial binding of cationic AMPs. In Gram-negative bacteria, the outer leaflet is rich in lipopolysaccharides (LPS), while the cell walls of Gram-positive bacteria are decorated with lipoteichoic acids (LTA). nih.govresearchgate.net Both LPS and LTA are polyanionic molecules that contribute significantly to the negative surface charge of bacteria, serving as primary binding sites for cationic peptides like chrysophsins. mdpi.comnih.govnih.gov
Studies on the related peptide Chrysophsin-1 show that these molecules are crucial for modulating the peptide-membrane interaction. nih.govresearchgate.net The presence of LTA in model Gram-positive membranes and LPS in model Gram-negative membranes provides additional negatively charged sites for the peptide to associate with. nih.govaip.org This initial binding to LPS or LTA is a key step that concentrates the peptide at the bacterial surface, facilitating its subsequent interaction with and disruption of the lipid bilayer. nih.govaip.org For Chrysophsin-1, its addition to model membranes containing LTA resulted in a clear association between the peptide and LTA, eventually leading to the saturation of the bilayer. nih.gov
Impact on Membrane Fluidity and Integrity
Following initial binding, this compound disrupts the integrity of the bacterial membrane, a primary mechanism of its bactericidal activity. soton.ac.ukresearchgate.net The aggregation of peptides on and within the lipid bilayer leads to destabilization and the formation of pores. rsc.orgresearchgate.net Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) has been used to characterize the interaction of this compound with supported lipid bilayers. researchgate.netnih.gov These studies show a concentration-dependent effect. At lower concentrations (0.25–4 μM), this compound addition results in a negative frequency shift (Δf), indicating an increase in mass on the sensor surface. researchgate.netnih.gov This is interpreted as the peptide inserting into and associating with the lipid bilayer. researchgate.netnih.gov
However, at a higher concentration (10 μM), a net loss of mass is observed, which is attributed to the formation of pores and the subsequent removal of peptide-lipid aggregates from the membrane. researchgate.netnih.gov This pore formation is a critical step that compromises the membrane's function as a selective barrier, leading to the leakage of vital intracellular contents and ultimately, cell death. researchgate.net Molecular dynamics simulations further support this, showing that the aggregation of this compound peptides within the core of a lipid bilayer can lead to the spontaneous formation of pores. rsc.org
Table 1: Summary of QCM-D Findings on this compound Interaction with Model Membranes This table summarizes experimental data on how different concentrations of this compound affect supported lipid bilayers, as measured by Quartz Crystal Microbalance with Dissipation (QCM-D).
| This compound Concentration | Observed Effect on Model Membrane | Interpretation | Source(s) |
| 0.05 µM | Near-zero change in frequency (Δf) and dissipation (ΔD) | Little to no interaction or change in the membrane | researchgate.net, nih.gov |
| 0.25 - 4 µM | Decrease in frequency (Δf) | Mass addition to the bilayer | researchgate.net, nih.gov |
| 10 µM | Net mass loss from the bilayer | Pore formation and removal of membrane material | researchgate.net, nih.gov |
Potential Intracellular Targets and Secondary Mechanisms
While membrane disruption is the primary mode of action, evidence suggests that this compound, like many other AMPs, may also exert its effects by translocating across the membrane and interacting with intracellular components. cellmolbiol.orgmdpi.comfrontiersin.org
Disruption of Cellular Processes (e.g., nucleic acid and protein synthesis inhibition)
Once inside the cell, AMPs can interfere with fundamental cellular processes. cellmolbiol.orgfrontiersin.org It has been proposed that piscidins, the family to which this compound belongs, may inhibit the synthesis of nucleic acids (DNA and RNA) and proteins. mdpi.comresearchgate.net This represents a secondary mechanism of action that would complement the initial membrane damage, ensuring cell death by halting essential biosynthetic pathways. frontiersin.orgnih.gov The ability to target multiple cellular functions—both at the membrane and intracellularly—is a hallmark of potent AMPs and may reduce the likelihood of bacteria developing resistance. cellmolbiol.org
Effects on Bacterial Cell Morphology and Ultrastructure (e.g., membrane blebbing, loss of nucleoid)
The profound impact of this compound on the bacterial membrane is visually confirmed through electron microscopy. cellmolbiol.orgnih.gov Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies on bacteria such as Streptococcus mutans and Lactobacillus fermenti after exposure to this compound reveal catastrophic damage to the cell envelope. cellmolbiol.orgresearchgate.net
Observations from SEM include the wrinkling of the cell surface, the appearance of membranous blebs, and the formation of visible pores. cellmolbiol.orgnih.gov TEM provides a view of the internal damage, showing a dissolution of the cytoplasmic space and, notably, the loss of the nucleoid—the region containing the bacterial chromosome. cellmolbiol.orgnih.govresearchgate.net In studies with vegetative Bacillus anthracis, treatment with this compound caused a loss of water and cellular material, indicative of severe membrane disruption. researchgate.netwpmucdn.com These morphological changes are the direct result of the peptide's ability to compromise membrane integrity. cellmolbiol.org
Table 2: Observed Morphological and Ultrastructural Effects of this compound on Bacteria This table outlines the damage to bacterial cells caused by this compound, as observed through electron microscopy techniques.
| Observation Method | Bacterium | Observed Effect | Source(s) |
| SEM | S. mutans | Cellular debris, membrane wrinkling | cellmolbiol.org |
| SEM | L. fermenti | Membranous blebs, pore formation, membrane wrinkling | cellmolbiol.org |
| TEM | S. mutans | Loss of nucleoid (at high concentrations) | cellmolbiol.org |
| TEM | L. fermenti | Dissolution of cytoplasmic space, loss of nucleoid | cellmolbiol.org |
| AFM | B. anthracis (vegetative) | Loss of water and cellular material | researchgate.net, wpmucdn.com |
Role of Environmental Factors on Mechanism of Action
The antimicrobial activity and mechanism of action of AMPs can be influenced by environmental conditions such as temperature and pH. frontiersin.orgaip.org The secondary structure and activity of AMPs are known to be susceptible to such factors. mdpi.com For instance, temperature can affect the fluidity of the bacterial membrane. aip.org Studies on the related Chrysophsin-1 demonstrated that at a higher physiological temperature (37°C), a model membrane is more fluid, which requires less energy for the peptide to insert itself, leading to greater mass addition compared to interactions at a lower temperature (23°C). nih.govaip.org
pH Sensitivity and Protonation States of Amino Acid Residues
The antimicrobial efficacy of this compound is intrinsically linked to the ambient pH, which dictates the protonation state of its ionizable amino acid residues. This, in turn, modulates the peptide's net charge and its electrostatic interactions with the negatively charged components of microbial membranes. researchgate.netfrontiersin.org this compound is a highly cationic peptide, possessing a net charge of +5 at a neutral pH of 7. rsc.org
The amino acid composition of this compound is notable for its histidine richness and the presence of a single negatively charged aspartic acid residue, both of which are critical to its pH-dependent activity. mdpi.comresearchgate.net The peptide also features an unusual C-terminal sequence of -RRRH (Arginine-Arginine-Arginine-Histidine) that significantly contributes to its high positive charge. rsc.orgresearchgate.net
Bioinformatic analyses have also predicted that this compound has the capability to bind with zinc ions (Zn(II)), an interaction that can be influenced by the protonation state of its residues. frontiersin.org
Table 1: Key Ionizable Amino Acid Residues in this compound and Their Role in pH Sensitivity
| Amino Acid Residue | Typical pKa (Side Chain) | Charge at Neutral pH (~7.4) | Role in pH Sensitivity |
| Histidine (H) | ~6.0 | Neutral or Partially Positive | Becomes protonated and positively charged in acidic conditions, increasing the peptide's net positive charge. researchgate.netfrontiersin.org |
| Aspartic Acid (D) | ~3.9 | Negative | Is protonated and neutral at very low pH, reducing its negative charge contribution. researchgate.netmdpi.com |
| Arginine (R) | ~12.5 | Positive | Remains protonated and positively charged across a wide physiological pH range, providing a stable cationic nature. |
Ionic Strength and Salt Effects on Activity
The antimicrobial activity of many AMPs is often diminished in environments with high ionic strength due to the shielding of electrostatic interactions by salt ions. osti.govrsc.org However, this compound belongs to the piscidin family, a group of marine-derived peptides known for their notable salt tolerance. nih.govaip.org This characteristic is crucial for their function in saline marine environments.
The salt tolerance of histidine-rich marine AMPs is attributed to the unique role of histidine residues in mediating ion-specific effects. osti.gov In high salt conditions, histidine can form a hydrogen bond with a phosphate (B84403) group on the microbial membrane while simultaneously coordinating with a cation (like Na+). This dual interaction effectively neutralizes the negative charge of the phosphate, facilitating the peptide's binding to the membrane and subsequent disruption, even when electrostatic attractions are weakened by high salt concentrations. osti.gov
While specific data on the salt sensitivity of this compound is limited, studies on its closely related isoform, Chrysophsin-1, provide valuable insights. Research has shown that Chrysophsin-1 and its analogues maintain considerable antimicrobial activity against E. coli in the presence of physiological concentrations of various salts, although an increase in the Minimum Inhibitory Concentration (MIC) is observed. nih.gov This suggests that while high salt concentrations can reduce efficacy to some extent, the peptide is not completely inactivated.
Table 2: Research Findings on the Effect of Salts on the Antimicrobial Activity of the Related Peptide Chrysophsin-1 against E. coli
| Salt (Physiological Concentration) | MIC of Chrysophsin-1 (µM) |
| Control (No Salt) | Data not specified |
| NaCl | > 25 |
| KCl | > 25 |
| MgCl₂ | > 25 |
| ZnCl₂ | 12.5 |
| FeCl₃ | 12.5 |
| Data sourced from a study on Chrysophsin-1, a closely related isoform, as a proxy for this compound's potential salt tolerance. nih.gov |
This inherent salt tolerance is a significant feature of piscidins like this compound, making them effective in diverse physiological and environmental conditions where salt concentrations might otherwise inhibit the function of other antimicrobial peptides. nih.govaip.org
Advanced Research Methodologies in Chrysophsin 3 Investigations
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are fundamental in determining the secondary structure of Chrysophsin-3 and how it changes upon interaction with different environments, which is crucial for understanding its mechanism of action.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in various solvent conditions, mimicking the aqueous environment of bodily fluids and the hydrophobic core of cell membranes. Studies have confirmed the α-helical structure of this compound through CD spectroscopy. nih.gov This technique has been instrumental in predicting and confirming the secondary structures of all three chrysophsin isoforms, revealing their propensity to form α-helices. nih.gov For the related peptide, Chrysophsin-1, CD studies have shown that it adopts a significant helical structure, particularly in environments that mimic mammalian membranes. vulcanchem.com This helical conformation is often a prerequisite for the membrane-permeabilizing activity of antimicrobial peptides. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (for related peptides)
While specific NMR data for this compound is not detailed in the provided search results, the utility of this technique for studying related antimicrobial peptides (AMPs) is well-established. Solid-state NMR spectroscopy, particularly using isotopes like 2H, 15N, and 31P, has been employed to investigate the interactions of a truncated form of this compound with lipid bilayers. researchgate.net This research confirmed that the removal of the C-terminal RRRH sequence increases the peptide's affinity for neutral and cholesterol-rich membranes. researchgate.net Generally, NMR spectroscopy provides high-resolution structural information about peptides in solution or when bound to membrane-mimicking structures like micelles or bicelles. nih.gov It allows for the determination of the three-dimensional structure of peptides and can reveal details about their orientation and insertion into lipid bilayers. nih.govyoutube.com
Biophysical Techniques for Membrane Interaction Studies
Understanding how this compound interacts with and disrupts cell membranes is key to comprehending its antimicrobial activity. A variety of biophysical techniques are employed to study these interactions in real-time and at the nanoscale.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Membrane Permeabilization and Adsorption Kinetics
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, label-free technique that provides real-time data on the binding and structural changes occurring at a sensor surface. In the context of this compound, QCM-D has been used to study its interaction with supported lipid bilayers (SLBs), which serve as a model for cell membranes. researchgate.netnih.gov
At low concentrations (0.05 μM), this compound showed minimal changes in frequency (Δf) and dissipation (ΔD), suggesting little interaction with the membrane. researchgate.netnih.gov However, at higher concentrations (0.25-4 μM), a decrease in frequency was observed, indicating that the peptide was binding to and inserting into the lipid bilayer. researchgate.netnih.gov At a concentration of 10 μM, a net loss of mass was detected, which is attributed to the formation of pores in the membrane. researchgate.netnih.gov QCM-D studies have successfully differentiated the membrane interaction mechanisms of this compound from other antimicrobial peptides like alamethicin, indolicidin, and SMAP-29. nih.gov
Table 1: QCM-D Analysis of this compound Interaction with Supported Lipid Bilayers
| This compound Concentration | Observed Change in Frequency (Δf) | Observed Change in Dissipation (ΔD) | Interpretation |
|---|---|---|---|
| 0.05 μM | Near zero | Near zero | Little to no membrane interaction. researchgate.netnih.gov |
| 0.25-4 μM | Decrease (up to 7 Hz) | - | Peptide adsorption and insertion into the membrane. researchgate.netnih.gov |
| 10 μM | Net increase (mass loss) | - | Pore formation in the membrane. researchgate.netnih.gov |
Atomic Force Microscopy (AFM) for Surface Mechanical Property Changes
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can also measure the mechanical properties of surfaces. It has been used to investigate the effects of this compound on the surface of Bacillus anthracis in its different metabolic states. wpmucdn.comnih.govacs.org
Treatment of vegetative B. anthracis with 0.22 mM this compound resulted in a significant increase in the cellular elasticity, from 12 ± 6 MPa to 84 ± 17 MPa. wpmucdn.comnih.govacs.org This was accompanied by an increase in the cellular spring constant. wpmucdn.comnih.gov AFM images suggested that these changes were due to the loss of water and cellular material, likely caused by membrane disruption. wpmucdn.comnih.govacs.orgresearchgate.net In contrast, the mechanical properties of sporulated and germinated B. anthracis were not significantly altered, even though the peptide was still able to kill the spores. wpmucdn.comnih.govacs.org This suggests that this compound can penetrate the spore coat without causing major mechanical changes to the spore surface. wpmucdn.comnih.govacs.org
Table 2: Mechanical Properties of B. anthracis Before and After this compound Treatment (0.22 mM)
| Bacterial State | Elasticity (Before Treatment) | Elasticity (After Treatment) |
|---|---|---|
| Vegetative | 12 ± 6 MPa | 84 ± 17 MPa wpmucdn.comnih.govacs.org |
| Sporulated | No significant change | No significant change wpmucdn.comnih.gov |
| Germinated | No significant change | No significant change wpmucdn.comnih.gov |
Microscopy (SEM, TEM, CSLM) for Morphological and Ultrastructural Analysis
Various microscopy techniques are employed to visualize the morphological and ultrastructural changes induced by this compound on bacterial cells.
Scanning Electron Microscopy (SEM): SEM provides detailed images of the cell surface. Studies on oral pathogens like Streptococcus mutans and Lactobacillus fermenti treated with this compound have revealed significant morphological changes. cellmolbiol.orgresearchgate.net At 10 times their minimum inhibitory concentrations (MICs), SEM images showed cellular debris around S. mutans and the formation of membranous blebs on the surface of L. fermenti. cellmolbiol.orgresearchgate.net At 60 times their MICs, membrane wrinkling was observed for both bacterial species. cellmolbiol.orgresearchgate.net
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of the cell. In studies with oral pathogens, TEM analysis of cells treated with this compound showed a loss of the nucleoid and dissolution of the cytoplasmic space. cellmolbiol.orgnih.gov In L. fermenti, translocation of the nucleoid was observed after exposure to the peptide. researchgate.net These findings indicate that this compound disrupts the internal organization of the bacterial cell.
Confocal Laser Scanning Microscopy (CSLM): CSLM is used to observe the viability of cells within a biofilm. When used with live/dead staining, CSLM images have demonstrated that this compound can significantly reduce the viability of cells within S. mutans biofilms, indicating its effectiveness against these structured microbial communities. cellmolbiol.orgnih.gov This technique combines high-resolution imaging with depth selectivity, allowing for the three-dimensional reconstruction of the biofilm structure. youtube.com
Computational Approaches in Mechanism Elucidation
Computational methodologies are indispensable for unraveling the complex molecular mechanisms underlying the bioactivity of peptides like this compound. These approaches provide a level of detail that is often unattainable through experimental techniques alone, offering insights into dynamic interactions at the atomic and sub-atomic levels.
Coarse-Grained Molecular Dynamics (CG-MD) Simulations of Peptide-Lipid Interactions
Coarse-grained molecular dynamics (CG-MD) simulations have been instrumental in investigating the interaction of this compound with lipid membranes over long timescales, which are often computationally prohibitive for all-atom simulations. rsc.orgworktribe.com In this approach, groups of atoms are represented as single "beads," allowing for the simulation of larger systems for longer durations, such as the 50-microsecond simulations performed in some this compound studies. rsc.orgworktribe.com
Research employing CG-MD has provided significant insights into how this compound disrupts model membranes. Simulations have been conducted on various lipid bilayers, including dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoylphosphatidylcholine (POPC), and mixed bilayers of palmitoyloleoylphosphatidylethanolamine (POPE) and palmitoyloleoylphosphatidylglycerol (POPG), the latter of which mimics the bacterial membrane of Escherichia coli. rsc.orgworktribe.com
Key findings from these simulations reveal two primary mechanisms of action:
Surface Aggregation and Membrane Deformation: In all simulated lipid compositions, this compound peptides were observed to adsorb onto the membrane surface and form aggregates. researchgate.net At sufficiently high peptide-to-lipid (P:L) ratios (greater than 1:12), this surface aggregation leads to significant deformation of the bilayer, causing the formation of lipid protrusions. rsc.orgworktribe.com This detergent-like effect involves the peptide aggregates extracting lipid molecules from the membrane. researchgate.net
Pore Formation from within the Membrane: When simulations were initiated with this compound peptides already inside the lipid bilayer, they demonstrated a tendency to aggregate within the transmembrane region. rsc.orgresearchgate.net This aggregation within the hydrophobic core of the membrane leads to the spontaneous formation of pores of various sizes. rsc.org The formation of small pores containing 3-4 peptides was observed to occur within 100 to 200 nanoseconds. researchgate.net Larger, more stable disordered toroidal pores containing up to 13 peptides were also observed, though they took longer to form fully. researchgate.net
Notably, spontaneous insertion of the peptide from the aqueous phase into the bilayer was not observed even in extremely long simulations, suggesting the surface-bound state is very stable. researchgate.net The simulations also showed that in mixed POPE/POPG bilayers, the negatively charged POPG lipids clustered around the highly cationic this compound peptides, highlighting the role of electrostatic interactions in the initial binding process. researchgate.net
Potential of Mean Force Calculations
Potential of Mean Force (PMF) calculations are a powerful computational technique used to determine the free energy profile of a molecule as it moves along a specific reaction coordinate. nih.gov In the context of this compound, PMF calculations have been used in conjunction with CG-MD simulations to quantify the energetic barriers and favorable states associated with the peptide's interaction with and insertion into lipid membranes. rsc.orgscispace.com
The primary goal of these calculations is to derive an approximate Gibbs free energy of insertion for the peptide. scispace.com The process involves calculating the free energy difference as the peptide moves from the bulk solution towards and across the lipid bilayer. nih.gov This provides a quantitative measure of how energetically favorable or unfavorable each step of the interaction is.
For antimicrobial peptides in general, PMF calculations often reveal a distinct free energy well at the membrane's surface, indicating a strong driving force for the peptide to adsorb onto the charged lipid head groups. plos.org This favorable binding to the surface is a critical first step in the peptide's mechanism of action. plos.org The calculations can also identify the primary energy barrier that the peptide must overcome to penetrate the hydrophobic core of the membrane. plos.org Studies on this compound have utilized PMF calculations to investigate its interactions with POPC bilayers, complementing the dynamic observations from CG-MD simulations with quantitative energetic data. rsc.orgscispace.com
Bioinformatics and In Silico Prediction of Activity and Binding (e.g., MeBiPred for metal binding)
Bioinformatics tools offer a rapid, high-throughput method for predicting the functional properties of peptides directly from their amino acid sequences. mdpi.com For this compound, a notable example is the use of the machine-learning-based tool MeBiPred to forecast its metal-binding capabilities. mdpi.comfrontiersin.org
MeBiPred is a reference-free method, meaning it does not rely on sequence alignments, which makes it faster than many alternative approaches. nih.govbiorxiv.org It is designed to identify the potential of a protein or peptide to bind metal ions based on sequence-derived features alone, with a reported accuracy of over 80%. mdpi.comnih.gov This tool can predict binding for several ubiquitously present metal ions. nih.gov
In silico analysis using MeBiPred has predicted that this compound has the ability to bind zinc (Zn(II)). mdpi.comfrontiersin.org This prediction is significant because the metal-binding ability of antimicrobial peptides can enhance their activity. mdpi.com For instance, metal binding can facilitate the generation of reactive oxygen species (ROS) or help the peptide adopt a conformation that is more effective at disrupting lipid membranes. mdpi.comresearchgate.net The prediction for this compound contrasts with that for its isoforms, Chrysophsin-1 and Chrysophsin-2, which were predicted to bind copper (Cu(II)) via their amino-terminal copper- and nickel-binding (ATCUN) motifs. mdpi.comfrontiersin.org
Comparative Analysis with Other Antimicrobial Peptides
Comparison with Other Chrysophsin Isoforms (Chrysophsin-1, -2)
Chrysophsin-3 is one of three isoforms isolated from the gill cells of the red sea bream, Chrysophrys major, alongside Chrysophsin-1 and Chrysophsin-2. mdpi.comcapes.gov.brnih.gov While all three are cationic, amphipathic α-helical peptides, they exhibit key differences in their primary structure, physicochemical properties, and tissue distribution. mdpi.comcapes.gov.brresearchgate.net
This compound is the shortest of the isoforms, comprising 20 amino acids, whereas Chrysophsin-1 and -2 are both 25 amino acids long. capes.gov.brnih.govresearchgate.net The amino acid sequence of this compound is FIGLLISAGKAIHDLIRRRH. researchgate.netcellmolbiol.org This differs significantly from Chrysophsin-1 (FFGWLIKGAIHAGKAIHGLIHRRRH) and Chrysophsin-2 (FFGWLIRGAIHAGKAIHGLIHRRRH). researchgate.net Notably, Chrysophsin-1 and -2 have a high degree of sequence homology, differing only by a single amino acid substitution at the seventh position (Lysine in -1 vs. Arginine in -2). researchgate.net
Studies on their distribution within the red sea bream have shown distinct localization patterns. This compound is detected exclusively in the gills. nih.gov In contrast, Chrysophsin-2 is found in the gills and stomach, while Chrysophsin-1 has the widest distribution, being present mainly in the pyloric caeca and gills, as well as the intestine and stomach. nih.gov This specific localization suggests that each isoform may play a specialized role in the innate defense system of the fish. nih.govnih.gov
Table 1: Comparison of Chrysophsin Isoforms
| Property | Chrysophsin-1 | Chrysophsin-2 | This compound |
|---|---|---|---|
| Amino Acid Sequence | FFGWLIKGAIHAGKAIHGLIHRRRH | FFGWLIRGAIHAGKAIHGLIHRRRH | FIGLLISAGKAIHDLIRRRH |
| Length (Amino Acids) | 25 | 25 | 20 |
| Molecular Weight (Da) | 2892.79 | 2920.80 | 2286.97 |
| Net Charge | +5 | +5 | +4 |
| Structure | α-helical | α-helical | α-helical |
| Tissue Distribution | Gills, Pyloric Caeca, Intestine, Stomach | Gills, Stomach | Gills only |
Comparative Studies with Other Piscidin Peptides
The Chrysophsin peptides belong to the broader Piscidin family, a group of cationic antimicrobial peptides found in various fish species. plos.orgresearchgate.net Like other piscidins, this compound is characterized by an amphipathic α-helical structure, which is fundamental to its antimicrobial activity against a wide array of microorganisms. researchgate.netmdpi.com This structure allows the peptide to interact with and disrupt the membranes of pathogens. mdpi.com
Piscidins typically have a highly conserved N-terminus rich in Phenylalanine and Histidine and a more varied C-terminus. usda.gov The primary mechanism of action for piscidins involves electrostatic interactions between the positively charged peptide and the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death, often through pore formation. mdpi.comnih.gov
A notable feature that distinguishes this compound from many other piscidins is its amino acid composition. An analysis of piscidin peptides revealed that they generally lack negatively charged amino acids; however, this compound is an exception, as it contains a negatively charged Aspartic acid (Asp) residue. nih.gov Despite this, it maintains a significant net positive charge, which is critical for its initial interaction with microbial membranes. nih.gov Furthermore, studies have shown that both this compound and another piscidin, Moronecidin, exhibit a strong affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov This suggests a preferential targeting of these types of bacteria. nih.gov
Distinguishing Mechanisms and Structural Determinants from Other AMP Classes
The antimicrobial mechanism of this compound, while sharing features with other piscidins, can be distinguished from different classes of antimicrobial peptides by its specific mode of action and structural determinants.
Mechanism of Action: this compound primarily acts by disrupting the integrity of the bacterial cell membrane. cellmolbiol.orgresearchgate.net This direct action is a hallmark of many AMPs but the specific process can vary. aip.org Electron microscopy studies have revealed that this compound induces the formation of membranous blebs and pores on the bacterial surface. cellmolbiol.orgresearchgate.net This leads to a loss of the nucleoid and the dissolution of the cytoplasmic contents, ultimately causing cell death. cellmolbiol.orgresearchgate.net This process of pore formation has been suggested to follow a "barrel-stave" model, where the peptides aggregate and insert into the membrane to form a channel. cellmolbiol.org Coarse-grained molecular dynamics simulations support this, showing that this compound aggregates can deform the lipid bilayer and spontaneously form pores. rsc.orgresearchgate.net This contrasts with the "toroidal pore" model, where the peptides and lipid head groups curve inward to line the pore, or the "carpet" mechanism, where peptides disrupt the membrane in a detergent-like manner without forming discrete pores. aip.org
Structural Determinants: The structure of this compound is key to its function. Its α-helical conformation is a common feature among many AMPs, including cathelicidins. mdpi.commdpi.com However, it is structurally distinct from other major AMP classes such as defensins. Vertebrate defensins are characterized by a conserved β-sheet structure stabilized by multiple intramolecular disulfide bonds, which is fundamentally different from the linear, α-helical nature of this compound. mdpi.com
The unique C-terminal RRRH sequence of the chrysophsins is a critical structural determinant. mdpi.comnih.gov This histidine-rich, highly cationic region is considered crucial for the peptide's insertion into the bacterial membrane and subsequent pore formation. mdpi.comscite.ai The amphipathic nature of the α-helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates its interaction with both the lipid core and the charged headgroups of the membrane phospholipids (B1166683). mdpi.comwpmucdn.com
Biosynthesis and Regulation of Chrysophsin Expression
Genetic Basis of Chrysophsin-3 Production in Chrysophrys major
The synthesis of this compound is rooted in the genetic architecture typical of the piscidin family of antimicrobial peptides. researchgate.netnih.gov The gene responsible for this compound encodes a precursor protein, known as a prepropeptide, which undergoes several modifications to become the final, active peptide. nih.govasm.orgnih.gov
Most piscidin genes, including those for chrysophsins, are characterized by a conserved genomic structure consisting of four exons separated by three introns. nih.govasm.orgcsic.esmdpi.com This organization, however, can vary in some teleost species, with gene structures of three or five exons also being reported for other piscidins. nih.govmdpi.com The exons of the chrysophsin gene have distinct roles in encoding the different domains of the precursor peptide:
Exon 1 and Exon 2 : These exons together code for the N-terminal signal peptide, a sequence that directs the newly synthesized protein into the secretory pathway. nih.govmdpi.com Part of the mature peptide is also encoded within the second exon. nih.gov
Exon 3 and Exon 4 : These exons encode the remainder of the mature, active peptide sequence. nih.govmdpi.com
Exon 4 : This final exon also contains the sequence for the C-terminal prodomain, which is cleaved off during maturation, and the 3' untranslated region (UTR). nih.govmdpi.com
The process begins with the transcription of the gene into messenger RNA (mRNA) within the cell nucleus. This mRNA is then translated into the prepropeptide in the cytoplasm. nih.gov The prepropeptide consists of three distinct parts: an N-terminal signal peptide, the central mature this compound peptide, and a C-terminal anionic prodomain. nih.govasm.org The signal peptide is cleaved by a signal peptidase to create an intermediate form. nih.gov Subsequent proteolytic cleavage removes the C-terminal prodomain, releasing the final, biologically active 20-amino acid this compound peptide. asm.orgmdpi.com
Expression Patterns and Tissue-Specific Localization
The expression of this compound is highly localized, concentrating in tissues that form a barrier against the external environment. This strategic placement ensures the peptide is readily available at potential sites of microbial invasion.
Immunohistochemical analysis has definitively shown that chrysophsins are located in the gills of the red sea bream. mdpi.com Specifically, the peptides are found in two cell types:
Certain epithelial cells that line the surface of the secondary lamellae. mdpi.com
Eosinophilic granule cell-like cells situated at the base of the secondary lamellae. mdpi.com
This localization within the gill epithelium is critical, as gills are constantly exposed to waterborne pathogens. Piscidins, in general, are highly expressed in the mucosal tissues of fish, including the gills, skin, and intestine, underscoring their role in mucosal immunity. researchgate.netcsic.esmdpi.com Expression has also been detected in immune cells such as mast cells, phagocytic granulocytes, and eosinophilic granular cells. csic.esmdpi.com
The expression of piscidins, including this compound, is also regulated during the development of the fish. Transcripts for similar peptides have been detected in fish larvae as early as five days after hatching, with expression levels often increasing as the fish matures. csic.esdiversifyfish.eu This suggests that this compound plays a vital role in the defense mechanisms of the fish from a very early stage of its life cycle. csic.es
Regulatory Pathways Influencing Peptide Synthesis
The synthesis of this compound is not static; it is dynamically regulated and can be significantly increased in response to immune challenges. This inducible expression is controlled by complex regulatory pathways that are activated by the presence of pathogens or their molecular components. mdpi.commdpi.com
The promoter regions of piscidin genes, which control their transcription, contain binding sites for several key transcription factors that are known to mediate inflammatory and immune responses. nih.gov These include:
NF-IL6 (Nuclear Factor for Interleukin-6 expression) : A transcription factor involved in the regulation of genes during inflammation and the acute phase response. nih.gov
Interferon (IFN) Response Elements : These sequences allow for the upregulation of gene expression in response to interferons, which are cytokines produced during viral infections. nih.gov
Hepatocyte Nuclear Factor 1 (HNF-1) : This factor has been shown to be required for the induction of the piscidin epinecidin-1 (B1576705) in response to Lipopolysaccharide (LPS). mdpi.com
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : A central regulator of immune responses, inflammation, and cell survival. Piscidins have been reported to regulate the expression of NF-κB. trjfas.org
The expression of piscidin genes is triggered by a wide array of stimuli. mdpi.com These inducers, known as Pathogen-Associated Molecular Patterns (PAMPs), include components of microbial cell walls like LPS from Gram-negative bacteria and β-glucans from fungi. mdpi.comdiversifyfish.eu Viral components, such as polyinosinic:polycytidylic acid (poly I:C), a synthetic analog of double-stranded RNA, also induce piscidin expression. mdpi.comdiversifyfish.eu Furthermore, direct infection with bacteria, viruses, or parasites leads to a significant upregulation of these peptides. mdpi.comxmu.edu.cn Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are released by immune cells during an infection, can also stimulate the production of antimicrobial peptides. mdpi.comtrjfas.org This intricate network of regulation ensures that this compound can be rapidly deployed as part of the fish's innate immune arsenal (B13267) when threatened by infection. mdpi.commdpi.com
Synthetic Analogs and Structure Activity Relationship Studies
Rational Design of Chrysophsin-3 Variants
The rational design of this compound variants employs a combination of motif-based alterations and computational modeling to create new analogs with tailored properties. This approach moves beyond random substitutions, leveraging an understanding of how specific sequences and structural features contribute to antimicrobial function.
One key strategy involves identifying and modifying structural motifs known to influence peptide activity. For instance, the GXXXXG motif, identified in the highly similar peptide Chrysophsin-1, is crucial for peptide-peptide interactions and membrane insertion. researchgate.netnih.gov By systematically substituting the glycine (B1666218) residues within this motif with other amino acids like proline, alanine, or valine, researchers have created analogs with altered structural flexibility and, consequently, different biological activities. scite.ai Proline substitutions, in particular, are known to disrupt helical structures, leading to significant changes in how the peptide interacts with membranes. researchgate.net
Computational methods, such as molecular dynamics (MD) simulations, offer a powerful tool for the rational design process. nih.gov Coarse-grained MD studies have been used to simulate the interaction of this compound with model lipid bilayers, providing insights into its mechanism of membrane disruption. nih.govnih.gov These simulations can predict how changes in the amino acid sequence might affect the peptide's orientation, insertion depth, and ability to form pores, allowing for the in silico screening of potential variants before they are synthesized. nih.gov This predictive capability accelerates the design of peptides with potentially enhanced characteristics.
Modifications to C-Terminal Regions and Their Impact on Activity
The C-terminal region of this compound, characterized by the unusual RRRH (Arg-Arg-Arg-His) sequence, is a primary focus of modification due to its critical role in membrane interactions. researchgate.netmdpi.com This highly cationic and hydrophilic tail is instrumental in the peptide's ability to insert into lipid bilayers and form pores. researchgate.netacs.orgmdpi.com
Structure-activity relationship studies have demonstrated that this C-terminal sequence is crucial for the peptide's potent antimicrobial action. acs.orgmdpi.com Its removal or alteration significantly impacts the peptide's function. Research on truncated versions of chrysophsins shows that removing the RRRH sequence leads to a reduced α-helical content and renders the peptide less effective at forming pores. researchgate.net While the truncated peptide shows a higher affinity for neutral and cholesterol-rich membranes, its capacity for membrane disruption is diminished. researchgate.net This highlights the dual role of the C-terminus: it governs not only the initial electrostatic attraction to the membrane but also the subsequent disruptive processes. acs.orgmdpi.com The unique RRRH sequence enables the possibility of lipid bilayer insertion either as a single molecule or as part of an aggregate. researchgate.net
Table 1: Impact of C-Terminal Modification on Chrysophsin Activity
| Modification | Peptide Studied | Key Finding | Reference |
| Removal of RRRH sequence | Chrysophsin-1 | Reduced pore formation and α-helical content. Increased affinity for neutral membranes. | researchgate.net |
| Presence of RRRH motif | Chrysophsin-1, this compound | Crucial for peptide insertion into lipid membranes and pore formation. | researchgate.netacs.orgmdpi.com |
Effects of Amino Acid Substitutions on Antimicrobial Mechanism
Altering individual amino acids at specific positions within the this compound sequence can profoundly affect its antimicrobial mechanism. These substitutions are used to fine-tune the peptide's amphipathicity, charge, and structural stability, which are all key determinants of its activity. researchgate.netnih.gov
Studies on Chrysophsin-1, which shares high sequence homology with this compound, provide valuable insights. researchgate.net Replacing glycine residues in the GXXXXG motif with proline, alanine, or valine created analogs with distinct activity profiles. scite.ai
Proline substitutions introduce kinks into the peptide's helical structure, which can alter its membrane-disrupting mechanism. researchgate.net
Alanine and Valine substitutions modify the peptide's hydrophobicity, which can lead to better penetration of the bacterial membrane. researchgate.net
Strategies for Enhancing Membrane Selectivity
A key goal in designing this compound analogs is to enhance their selectivity for bacterial membranes over host cell membranes. This is achieved by exploiting the fundamental biochemical and biophysical differences between these membrane types. aip.orgnih.gov
Bacterial membranes are typically rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and phosphatidylserine. aip.orgoncotarget.comnih.gov In contrast, mammalian cell membranes are predominantly composed of zwitterionic (neutrally charged) phospholipids and contain cholesterol, which affects membrane fluidity. aip.orgoncotarget.com
Strategies to enhance selectivity focus on optimizing the peptide's properties to preferentially target the anionic bacterial surfaces:
Tuning Cationicity: The net positive charge of this compound is critical for its initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Modifying the number and position of cationic residues like lysine (B10760008) and arginine can fine-tune this interaction. Replacing certain amino acids with lysine has been shown to enhance the electrostatic interaction with target membranes. nih.gov
Balancing Hydrophobicity and Amphipathicity: While hydrophobicity is necessary for membrane insertion, excessive hydrophobicity can lead to non-specific interactions. Rational design aims to create an optimal amphipathic structure, where the charged and hydrophobic residues are segregated on opposite faces of the helix. nih.gov This structure facilitates insertion into bacterial membranes while having a lower affinity for the more rigid, cholesterol-containing mammalian membranes. oncotarget.com
Structural Modifications: Introducing D-amino acids or making substitutions that alter the peptide's flexibility (e.g., proline substitutions) can change how the peptide inserts into different membrane environments, potentially favoring the unique lipid composition of bacterial membranes. scite.aimdpi.com
By carefully balancing these physicochemical properties, it is possible to design this compound variants that accumulate at and disrupt bacterial membranes with greater efficiency. nih.gov
Future Directions in Chrysophsin 3 Research
Elucidating Unresolved Aspects of Molecular Mechanism
While it is understood that Chrysophsin-3, like many AMPs, primarily targets and disrupts bacterial cell membranes, the precise molecular interactions remain an area of active investigation. rsc.orgaip.org Coarse-grained molecular dynamics simulations have provided valuable insights, suggesting that this compound can induce pore formation and lipid bilayer deformation. rsc.orgworktribe.com These simulations show that peptide aggregation at the membrane surface or within the lipid core leads to the formation of pores and aggregates, a mechanism consistent with experimental observations. rsc.orgresearchgate.net
However, several questions remain. The exact stoichiometry of peptide-to-lipid interaction required for pore formation and the specific roles of its constituent amino acids in this process are not fully resolved. researchgate.net For instance, the unusual C-terminal RRRH sequence is believed to be crucial for its interaction with and insertion into lipid bilayers. nih.govresearchgate.net Further research is needed to clarify the influence of this sequence on membrane disruption. researchgate.net Studies using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) have shown that this compound's interaction with model membranes is concentration-dependent, with different mechanisms such as membrane insertion, pore formation, and surface adsorption being observed at varying concentrations. researchgate.netrsc.org The complete elucidation of these mechanisms will be critical for its development as a therapeutic agent. researchgate.net
Exploration of Immunomodulatory Roles
Antimicrobial peptides are increasingly recognized not just for their direct microbicidal activity but also for their ability to modulate the host's immune response. nih.govresearchgate.net Fish, living in pathogen-rich aquatic environments, possess robust innate immune systems where AMPs like chrysophsins play a significant role. nih.govmdpi.com While direct immunomodulatory studies on this compound are not as extensive as for its counterpart, Chrysophsin-1, the general properties of fish-derived AMPs suggest a high potential for such activity. nih.govmdpi.com
These peptides can influence various immune processes, including the regulation of inflammatory responses. mdpi.com For example, some AMPs can bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby mitigating septic shock. mdpi.com Given that this compound is a cationic peptide, its interaction with anionic molecules like LPS is highly probable. researchgate.netmdpi.com Future research should focus on characterizing the specific immunomodulatory effects of this compound, such as its ability to influence cytokine production, chemoattraction of immune cells, and its potential anti-endotoxin activities. mdpi.com
Integration into Advanced Antimicrobial Strategies
The unique properties of this compound make it a promising candidate for integration into advanced antimicrobial materials, such as self-decontaminating coatings for medical devices. google.comnih.govresearchgate.net The development of biomaterial-associated infections is a major challenge in modern medicine, often necessitating the removal of the infected device. frontiersin.org Coatings that can kill microbes on contact offer a preventative solution. nih.gov
Research has already demonstrated that Chrysophsin-1 and -3, when incorporated into acrylic coating systems, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govencyclopedia.pub The strategy of immobilizing AMPs on a surface can reduce toxicity concerns and prevent the development of resistance. google.com Future work in this area will likely focus on optimizing the methods for tethering this compound to various surfaces to ensure its stability and long-term efficacy without compromising its antimicrobial function. frontiersin.orgacs.org This includes exploring different coupling chemistries and tether lengths to maximize the peptide's interaction with bacteria. google.comingentaconnect.com
Leveraging Computational Methods for Predictive Design
Computational approaches are becoming indispensable in the discovery and design of new and improved antimicrobial peptides. mdpi.comfrontiersin.org These in-silico methods, ranging from machine learning algorithms to molecular modeling, can predict the antimicrobial potential of a peptide sequence before it is synthesized, significantly streamlining the development process. frontiersin.orgnih.gov
For this compound, computational methods can be leveraged in several ways. Predictive models can be used to design analogs of this compound with enhanced activity, broader spectrum, or reduced hemolytic effects. frontiersin.org By understanding the structure-activity relationships through computational analysis, researchers can strategically modify the amino acid sequence to optimize its properties. nih.gov For instance, machine learning models trained on large databases of AMPs can identify key motifs and physicochemical properties that correlate with high antimicrobial efficacy. nih.govmdpi.com This predictive power allows for the rational design of novel peptides based on the this compound scaffold, accelerating the journey from discovery to potential clinical application. mdpi.com
Q & A
Q. What criteria validate this compound’s mechanism of action beyond membrane disruption?
- Methodological Answer : Perform genomic knockout studies (e.g., CRISPR-Cas9) on bacterial membrane biosynthesis genes. Use proteomic profiling to identify intracellular targets (e.g., ribosome inhibition). Combine with flow cytometry to assess membrane permeability and metabolic activity (e.g., ATP synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
